
2,2,4-Trimethyl-1,3-pentanediol dipelargonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-1,3-pentanediol dipelargonate (TMPD) is a chemical compound that is widely used in various industries, including cosmetics, food, and pharmaceuticals. It is a colorless and odorless liquid that is soluble in water and has a low toxicity level. TMPD is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde.
作用機序
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is not fully understood, but it is believed to act as a surfactant, emulsifier, and dispersant by reducing the surface tension of liquids and facilitating the dispersion of particles in a liquid medium. 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is also believed to act as a plasticizer by increasing the flexibility and durability of polymers.
生化学的および生理学的効果
The biochemical and physiological effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate are not well studied, but it is believed to have low toxicity and to be safe for use in various industries. However, further research is needed to fully understand the potential health effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate.
実験室実験の利点と制限
The advantages of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate in lab experiments include its low toxicity, high solubility, and ability to act as a surfactant, emulsifier, and dispersant. However, the limitations of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate include its high cost, complex synthesis process, and limited availability.
将来の方向性
For 2,2,4-Trimethyl-1,3-pentanediol dipelargonate research include studying its potential use as a drug delivery agent, investigating its potential health effects, and developing new synthesis methods that are more cost-effective and environmentally friendly. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate may have potential applications in the production of biodegradable polymers, as well as in the development of new coatings, adhesives, and inks.
合成法
2,2,4-Trimethyl-1,3-pentanediol dipelargonate is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde. The first step involves the reaction of pentaerythritol with isobutyraldehyde to form 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate. The second step involves the reaction of the mono-isobutyrate with n-butyraldehyde to form 2,2,4-Trimethyl-1,3-pentanediol dipelargonate. The synthesis of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is a complex process that requires careful control of the reaction conditions and the use of specialized equipment.
科学的研究の応用
2,2,4-Trimethyl-1,3-pentanediol dipelargonate has numerous scientific research applications, including its use as a surfactant, emulsifier, and dispersant in various industries. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is used as a lubricant in the production of metalworking fluids, and as a solvent in the production of coatings, adhesives, and inks.
特性
CAS番号 |
15721-83-2 |
|---|---|
製品名 |
2,2,4-Trimethyl-1,3-pentanediol dipelargonate |
分子式 |
C26H50O4 |
分子量 |
426.7 g/mol |
IUPAC名 |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
InChIキー |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
正規SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
その他のCAS番号 |
15721-83-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





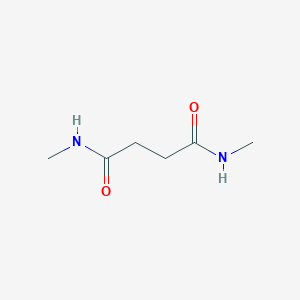
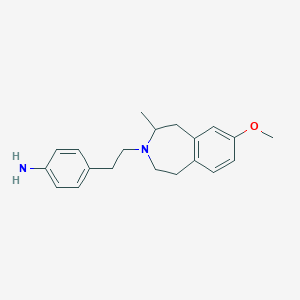



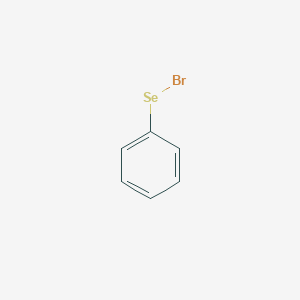

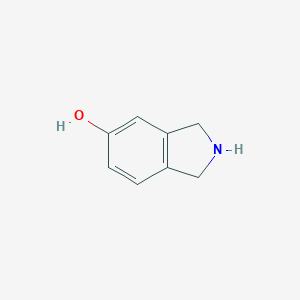
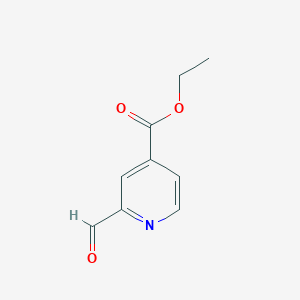
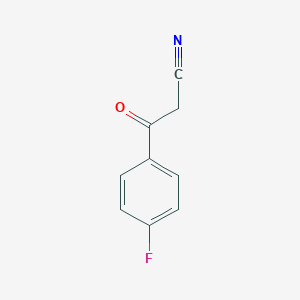
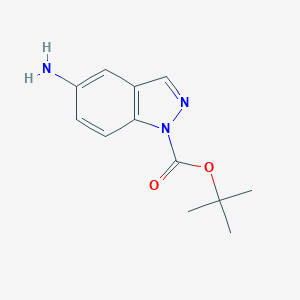
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)